molecular formula C19H15NO2S3 B2985031 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034620-88-5

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2985031
CAS No.: 2034620-88-5
M. Wt: 385.51
InChI Key: IRDPNINDSTUYAS-UHFFFAOYSA-N
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Description

This compound is a benzo[b]thiophene-2-carboxamide derivative featuring a hydroxyethyl backbone substituted with both thiophen-2-yl and thiophen-3-yl groups. Its structural complexity arises from the fusion of heterocyclic systems (thiophene and benzothiophene) and functional groups (amide, hydroxyl). The hydroxyl group may enhance solubility, while the thiophene and benzothiophene moieties contribute to π-π stacking interactions and metabolic stability .

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2S3/c21-18(16-10-13-4-1-2-5-15(13)25-16)20-12-19(22,14-7-9-23-11-14)17-6-3-8-24-17/h1-11,22H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDPNINDSTUYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by various studies and data tables.

Chemical Structure and Properties

The molecular formula of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide is C13H14N2O3S2C_{13}H_{14}N_{2}O_{3}S_{2}, with a molecular weight of 310.4 g/mol. The compound features a unique thiophene structure, which is integral to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₄N₂O₃S₂
Molecular Weight310.4 g/mol
CAS Number1251577-29-3

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from thiophene derivatives. These derivatives are coupled under controlled conditions to yield the final product, emphasizing the importance of reaction conditions such as temperature and catalysts to ensure high yield and purity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives containing benzo[b]thiophene structures have shown moderate to good anti-tubercular activity against Mycobacterium tuberculosis .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that thiophene-based compounds can interact with various cellular targets, potentially leading to apoptosis in cancer cells. A study demonstrated that certain derivatives stimulated the production of caspase proteins in cancer cell lines, indicating a mechanism for inducing cell death .

The biological activity of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide is believed to involve:

  • Receptor Interaction : Binding to specific receptors or enzymes.
  • Modulation of Signaling Pathways : Influencing pathways related to cell growth and apoptosis.
  • Antioxidant Activity : Potentially reducing oxidative stress within cells.

Case Studies

  • Study on Antimicrobial Effects : A recent review highlighted the synthesis and evaluation of benzothiazole-based compounds, including those similar to our compound, demonstrating their efficacy against pathogenic strains .
  • Anticancer Evaluation : In vitro studies on related compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines, with some compounds exhibiting selectivity towards specific cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs include:

N-(2-Nitrophenyl)thiophene-2-carboxamide (): Dihedral angles between aromatic rings: ~8.5–13.5° (vs. likely higher in the target compound due to bulkier substituents). Key difference: The nitro group in this analog introduces strong electron-withdrawing effects, whereas the target compound’s hydroxyl and thiophene substituents offer mixed electronic profiles (donor/acceptor balance) .

5-Hydroxy-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide ():

  • Shares the benzothiophene-carboxamide core but replaces the hydroxyethyl-thiophene substituent with a thiophen-2-ylmethyl group.
  • Activity : Exhibits inhibitory activity against Clk/Dyrk kinases (IC₅₀ < 1 μM), suggesting the hydroxy group in the target compound may similarly enhance kinase binding .

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Lacks the benzothiophene system but includes dual thiophene substituents.

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(2-Nitrophenyl)thiophene-2-carboxamide 5-Hydroxy-N-(thiophen-2-ylmethyl) analog
Molecular Weight ~395.5 g/mol 278.3 g/mol 330.4 g/mol
Solubility (logP) Moderate (predicted ~2.8) Low (logP ~3.1) Moderate (logP ~2.5)
Metabolic Stability High (thiophene shielding) Moderate (nitro group susceptibility) High (hydroxy group detoxification)

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